3-Methoxy-2-(oxiran-2-ylmethoxy)benzonitrile
Overview
Description
Scientific Research Applications
Synthesis Applications
Regioselective Synthesis of Sugars : A study by Afza, Malik, & Voelter (1983) demonstrated the use of a similar benzonitrile compound in the regioselective synthesis of 3-chloro-3-deoxy sugars, highlighting the potential of benzonitrile derivatives in sugar synthesis.
Epoxy Monomers in Corrosion Inhibition : Dagdag et al. (2019) explored the use of aromatic epoxy monomers, including oxiran-2-ylmethoxy derivatives, as corrosion inhibitors for carbon steel in acidic solutions, indicating their potential in material protection (Dagdag et al., 2019).
Ring-Opening Polymerization : The study by Merlani et al. (2015) on the ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether with a carbonyl–aromatic π-stacked structure showcases the application of oxiran-2-ylmethoxy compounds in creating polymers with specific structural features (Merlani et al., 2015).
Photophysical and Photochemical Studies
Dye-Sensitized Solar Cells : Latini et al. (2014) demonstrated the beneficial effect of benzonitrile, including derivatives like 3-methoxy-2-(oxiran-2-ylmethoxy)benzonitrile, as an electrolyte solvent in dye-sensitized solar cells, contributing to long-term stability and efficiency (Latini et al., 2014).
Synthesis of Novel Phthalocyanines : Dilber et al. (2019) synthesized novel benzonitrile derivatives, like 3-(1H-benzo[d][1,2,3]triazol-1-yl)methoxy substituted compounds, and investigated their photophysical properties for potential photodynamic therapy applications (Dilber et al., 2019).
Crystallography and Structural Analysis
- Crystal Structure Studies : The research by Obreza and Perdih (2012) on 4-(oxiran-2-ylmethoxy) benzoic acid, a closely related compound, involved studying its crystal structure to understand the molecular arrangement and interactions (Obreza & Perdih, 2012).
Properties
IUPAC Name |
3-methoxy-2-(oxiran-2-ylmethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-13-10-4-2-3-8(5-12)11(10)15-7-9-6-14-9/h2-4,9H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQFUKCQEZJXOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2CO2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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